molecular formula C12H14N2O3 B14840161 2-Cyclopropoxy-N1-methylisophthalamide

2-Cyclopropoxy-N1-methylisophthalamide

Cat. No.: B14840161
M. Wt: 234.25 g/mol
InChI Key: WOEPEUCPKXVKPW-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N1-methylisophthalamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylisophthalamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N1-methylisophthalamide typically involves the reaction of cyclopropylamine with isophthalic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N1-methylisophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-N1-methylisophthalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N1-methylisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropoxy group may play a role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N1-methylisophthalamide is unique due to its specific combination of a cyclopropoxy group and a methylisophthalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-cyclopropyloxy-3-N-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C12H14N2O3/c1-14-12(16)9-4-2-3-8(11(13)15)10(9)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,13,15)(H,14,16)

InChI Key

WOEPEUCPKXVKPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

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